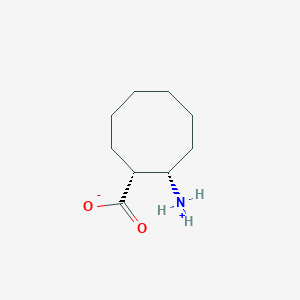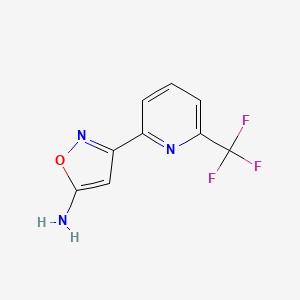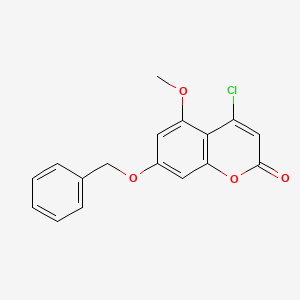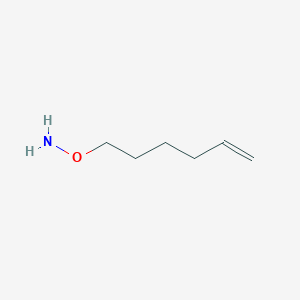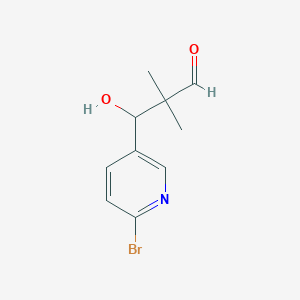
(Z)-4-(1,3-dioxolan-2-yl)-N'-hydroxybenzimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-Dioxolan-2-yl)-N’-hydroxy-benzenecarboximidamide is an organic compound that features a dioxolane ring attached to a benzenecarboximidamide group
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the acetalization of aldehydes or ketones with ethylene glycol to form the dioxolane ring . This reaction is usually catalyzed by acids such as p-toluenesulfonic acid in refluxing toluene, allowing for the continuous removal of water from the reaction mixture .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and efficient methods. For instance, the use of eco-friendly reductants like glucose in an alkaline medium has been explored for the synthesis of related compounds . This approach not only reduces the environmental impact but also enhances the overall yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(1,3-Dioxolan-2-yl)-N’-hydroxy-benzenecarboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution. The dioxolane ring can be deprotected under acidic conditions to yield the corresponding carbonyl compound . Additionally, the benzenecarboximidamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids for deprotection (e.g., hydrochloric acid), bases for nucleophilic substitution (e.g., sodium hydroxide), and oxidizing agents for oxidation reactions (e.g., potassium permanganate) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the dioxolane ring yields the corresponding aldehyde or ketone, while nucleophilic substitution can introduce various functional groups onto the benzenecarboximidamide moiety .
科学的研究の応用
4-(1,3-Dioxolan-2-yl)-N’-hydroxy-benzenecarboximidamide has several applications in scientific research:
作用機序
The mechanism of action of 4-(1,3-Dioxolan-2-yl)-N’-hydroxy-benzenecarboximidamide involves its interaction with specific molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthesis . The benzenecarboximidamide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
類似化合物との比較
Similar Compounds
1,3-Dioxolanes: Compounds with a dioxolane ring, such as 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide, exhibit similar reactivity and applications.
Uniqueness
4-(1,3-Dioxolan-2-yl)-N’-hydroxy-benzenecarboximidamide is unique due to the presence of both the dioxolane ring and the benzenecarboximidamide group. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds .
特性
分子式 |
C10H12N2O3 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC名 |
4-(1,3-dioxolan-2-yl)-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C10H12N2O3/c11-9(12-13)7-1-3-8(4-2-7)10-14-5-6-15-10/h1-4,10,13H,5-6H2,(H2,11,12) |
InChIキー |
ALLSEOFWLPSQKK-UHFFFAOYSA-N |
異性体SMILES |
C1COC(O1)C2=CC=C(C=C2)/C(=N\O)/N |
正規SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



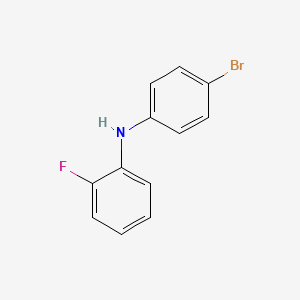
![[[6-Nitro-1-(trifluoromethyl)-2,3-dihydro-1-indenyl]oxy]trimethylsilane](/img/structure/B13708336.png)

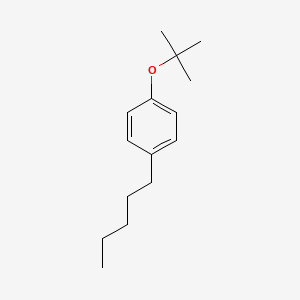
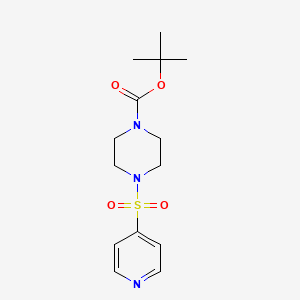
![6-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13708356.png)
![6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B13708363.png)
